molecular formula C17H14O4 B1336869 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one CAS No. 370583-62-3

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No.: B1336869
CAS No.: 370583-62-3
M. Wt: 282.29 g/mol
InChI Key: PRLPBOOVTNGOJN-UHFFFAOYSA-N
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Description

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, where resorcinol and ethyl acetoacetate are treated under acidic conditions to form the coumarin core

Another method involves the Knoevenagel condensation, where 7-hydroxycoumarin is reacted with 4-methoxybenzaldehyde in the presence of a base, such as piperidine, to form the desired product . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes the use of recyclable catalysts, green solvents, and energy-efficient methods such as microwave or ultrasound-assisted synthesis . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the coumarin core can be reduced to form a dihydrocoumarin derivative.

    Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Scientific Research Applications

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is unique due to its combination of substituents, which confer distinct fluorescence properties and biological activities. This makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-15(18)8-7-13-14(9-16(19)21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLPBOOVTNGOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419846
Record name 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370583-62-3
Record name 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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